molecular formula C15H17F3N4O2S B10955488 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine

Cat. No.: B10955488
M. Wt: 374.4 g/mol
InChI Key: ZAVBMHDMKKBJOG-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluoromethyl-pyrazolyl sulfonyl group and a fluorobenzyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by sulfonylation and subsequent attachment of the fluorobenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine stands out due to its combination of a difluoromethyl-pyrazolyl sulfonyl group and a fluorobenzyl group, which confer unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H17F3N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H17F3N4O2S/c16-14-4-2-1-3-12(14)10-20-5-7-21(8-6-20)25(23,24)13-9-19-22(11-13)15(17)18/h1-4,9,11,15H,5-8,10H2

InChI Key

ZAVBMHDMKKBJOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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